molecular formula C8H4Cl3F3 B131670 2,3,5-Trichloro-4-methylbenzotrifluoride CAS No. 141030-68-4

2,3,5-Trichloro-4-methylbenzotrifluoride

Cat. No.: B131670
CAS No.: 141030-68-4
M. Wt: 263.5 g/mol
InChI Key: MYFKTGNYJNFYBD-UHFFFAOYSA-N
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Description

2,3,5-Trichloro-4-methylbenzotrifluoride: is a halogenated aromatic compound with the molecular formula C8H4Cl3F3. It is characterized by the presence of three chlorine atoms and three fluorine atoms attached to a benzene ring, along with a methyl group. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trichloro-4-methylbenzotrifluoride typically involves the chlorination of 4-methylbenzotrifluoride. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large reactors equipped with efficient cooling systems to manage the exothermic nature of the chlorination reaction. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and chlorine feed rate to ensure optimal yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloro-4-methylbenzotrifluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form derivatives with fewer halogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzotrifluorides with nucleophiles replacing chlorine atoms.

    Oxidation: Formation of 2,3,5-trichloro-4-methylbenzoic acid.

    Reduction: Formation of partially dehalogenated derivatives.

Scientific Research Applications

2,3,5-Trichloro-4-methylbenzotrifluoride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: In the study of halogenated aromatic compounds’ effects on biological systems.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,3,5-Trichloro-4-methylbenzotrifluoride involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring makes it susceptible to nucleophilic attack, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trichlorobenzotrifluoride
  • 2-Methylbenzotrifluoride
  • 4-Chlorobenzotrifluoride

Uniqueness

2,3,5-Trichloro-4-methylbenzotrifluoride is unique due to the specific positioning of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and physical properties compared to other similar compounds. This unique structure makes it valuable in specific industrial and research applications.

Properties

IUPAC Name

1,3,4-trichloro-2-methyl-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3F3/c1-3-5(9)2-4(8(12,13)14)7(11)6(3)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFKTGNYJNFYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Cl)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701210483
Record name Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141030-68-4
Record name Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141030-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,3,4-trichloro-2-methyl-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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